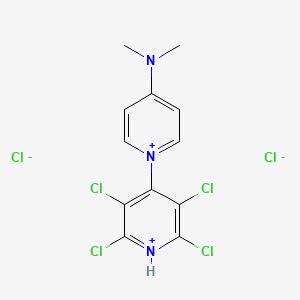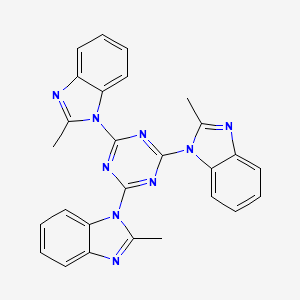
2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of a bipyridine derivative with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the bipyridine ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro-bipyridine derivatives, while reduction can produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrachloro-4-pyridinethiol
- 2,3,5,6-Tetrachloroterephthaloyl chloride
Uniqueness
Compared to similar compounds, 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is unique due to its bipyridine structure and the presence of a dimethylamino group
Propiedades
Número CAS |
424827-89-4 |
|---|---|
Fórmula molecular |
C12H11Cl6N3 |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C12H10Cl4N3.2ClH/c1-18(2)7-3-5-19(6-4-7)10-8(13)11(15)17-12(16)9(10)14;;/h3-6H,1-2H3;2*1H/q+1;;/p-1 |
Clave InChI |
ZNHYZTDBZBVELT-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)

![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)

